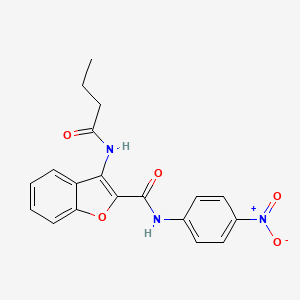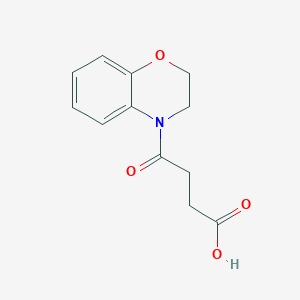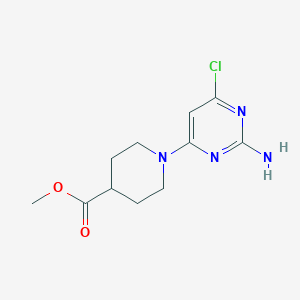
3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features, and its chemical structure is composed of fused benzene and furan rings .
Synthesis Analysis
Benzofuran derivatives can be synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature . This method has been used to synthesize a new series of benzofuran derivatives .Molecular Structure Analysis
The molecular structure of benzofuran, the core of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide, is composed of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance its biological activity .Chemical Reactions Analysis
Benzofuran and its derivatives have been used as important scaffolds in the synthesis of various biologically active compounds . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Scientific Research Applications
Antitumor Activity
One of the prominent research applications of benzofuran derivatives is in the development of antitumor agents. A synthetic inhibitor of histone deacetylase, identified for its potent in vivo antitumor activity against human tumors, showcases the therapeutic potential of benzofuran derivatives. These compounds inhibit histone deacetylase, leading to hyperacetylation of nuclear histones, induction of p21(WAF1/CIP1) and gelsolin, alteration in cell cycle distribution, and a significant decrease in S-phase cells. The efficacy of these compounds in inhibiting tumor growth in animal models highlights their potential as novel chemotherapeutic strategies for cancers resistant to traditional treatments (Saito et al., 1999).
Synthetic Methodologies
The exploration of synthetic methodologies for creating novel benzofuran derivatives is a significant area of research. For instance, the functionalization reactions of benzofuran derivatives have been extensively studied, revealing efficient pathways to synthesize new compounds with potential biological activities. Such studies not only expand the chemical space of benzofuran derivatives but also provide insights into reaction mechanisms and the influence of structural modifications on biological activity (Yıldırım & Kandemirli, 2005).
Biological Evaluation
Research into the biological evaluation of benzofuran derivatives has demonstrated their potential in antimicrobial, anti-inflammatory, and antioxidant applications. For example, a series of 3-(glycinamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Such studies highlight the versatility of benzofuran derivatives in addressing a range of biological targets and diseases (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial Screening
The development of novel benzofuran derivatives for antimicrobial applications has been a focus of recent research. Innovative compounds such as 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and screened for their in vitro antibacterial activity. Such studies contribute to the search for new antimicrobial agents capable of combating drug-resistant bacteria (Idrees, Kola, & Siddiqui, 2019).
Mechanism of Action
Future Directions
Benzofuran derivatives, such as 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide, have potential applications in many aspects, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
3-(butanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-5-16(23)21-17-14-6-3-4-7-15(14)27-18(17)19(24)20-12-8-10-13(11-9-12)22(25)26/h3-4,6-11H,2,5H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHPABQPZBBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)


![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)

![(E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene](/img/structure/B2663790.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2663793.png)

![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)